molecular formula C11H24O B12660708 3-Ethylnonan-3-ol CAS No. 51246-24-3

3-Ethylnonan-3-ol

Cat. No.: B12660708
CAS No.: 51246-24-3
M. Wt: 172.31 g/mol
InChI Key: NDQSUWBMIHEWOD-UHFFFAOYSA-N
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Description

3-Ethylnonan-3-ol is an organic compound with the molecular formula C11H24O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its clear liquid appearance and has a boiling point of approximately 218.2°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylnonan-3-ol can be synthesized through the reaction of hexylmagnesium bromide with 3-pentanone. This reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction . The reaction proceeds as follows:

Hexylmagnesium bromide+3-pentanoneThis compound\text{Hexylmagnesium bromide} + \text{3-pentanone} \rightarrow \text{this compound} Hexylmagnesium bromide+3-pentanone→this compound

Industrial Production Methods

Industrial production of this compound often involves the use of Grignard reagents, such as ethylmagnesium bromide, reacting with nonanone. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Ethylnonan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromic acid.

    Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phosphorus tribromide in an inert solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

3-Ethylnonan-3-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role as a metabolic intermediate.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethylnonan-3-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo oxidation and reduction reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-3-pentanol: Another tertiary alcohol with similar chemical properties but a shorter carbon chain.

    3-Nonanol: A primary alcohol with a similar carbon chain length but different reactivity due to the position of the hydroxyl group.

Uniqueness

3-Ethylnonan-3-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its tertiary alcohol nature makes it less reactive towards oxidation compared to primary and secondary alcohols, providing stability in various applications .

Properties

CAS No.

51246-24-3

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

3-ethylnonan-3-ol

InChI

InChI=1S/C11H24O/c1-4-7-8-9-10-11(12,5-2)6-3/h12H,4-10H2,1-3H3

InChI Key

NDQSUWBMIHEWOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)(CC)O

Origin of Product

United States

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